molecular formula C15H12F3N3O2S B11005254 3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide

3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide

Cat. No.: B11005254
M. Wt: 355.3 g/mol
InChI Key: UDXQJCAXXXGLSD-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a benzothiazole moiety, and a trifluoromethoxy group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzothiazole moiety and the trifluoromethoxy group. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1H-pyrrol-1-yl)propanoate: Shares the pyrrole ring but differs in the functional groups attached.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in having a pyrrole ring but with different substituents and biological activities.

    6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic Acid: Contains a pyrrole ring and is used in different applications.

Uniqueness

3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide is unique due to the combination of its trifluoromethoxy group, benzothiazole moiety, and propanamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H12F3N3O2S

Molecular Weight

355.3 g/mol

IUPAC Name

3-pyrrol-1-yl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide

InChI

InChI=1S/C15H12F3N3O2S/c16-15(17,18)23-10-3-4-11-12(9-10)24-14(19-11)20-13(22)5-8-21-6-1-2-7-21/h1-4,6-7,9H,5,8H2,(H,19,20,22)

InChI Key

UDXQJCAXXXGLSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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